molecular formula C11H17N3O3S B2469244 Ethyl (4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946236-53-9

Ethyl (4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2469244
CAS No.: 946236-53-9
M. Wt: 271.34
InChI Key: FOQJMWXBLCCBIB-UHFFFAOYSA-N
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Description

Ethyl (4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Mechanism of Action

Target of Action

Similar compounds, such as n-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides, have been shown to inhibit cox-1 and cox-2 enzymes . These enzymes play a crucial role in the inflammatory response by producing prostaglandins, which are responsible for pain and inflammation.

Mode of Action

Similar compounds have been shown to inhibit cox-1 and cox-2 enzymes, resulting in reduced production of prostaglandins . This suggests that Ethyl (4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate may interact with its targets in a similar manner, leading to an anti-inflammatory effect.

Biochemical Pathways

Based on the potential targets, it can be inferred that this compound may affect the arachidonic acid pathway, which is involved in the production of prostaglandins . By inhibiting COX-1 and COX-2 enzymes, the compound could potentially disrupt this pathway, leading to reduced inflammation.

Result of Action

Similar compounds have demonstrated anti-inflammatory activity, showing significant inhibition of albumin denaturation . This suggests that this compound may have similar effects, potentially reducing inflammation at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves the reaction of ethyl carbamate with a thiazole derivative. One common method involves the reaction of ethyl (2-carbamothioylphenyl)carbamate with an appropriately substituted phenacyl bromide in ethanol under reflux conditions. The reaction is catalyzed by triethylamine, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Ethyl (4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate
  • Ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate

Uniqueness

Ethyl (4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

ethyl N-[4-[2-oxo-2-(propan-2-ylamino)ethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S/c1-4-17-11(16)14-10-13-8(6-18-10)5-9(15)12-7(2)3/h6-7H,4-5H2,1-3H3,(H,12,15)(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQJMWXBLCCBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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